molecular formula C18H17ClN2O3 B266987 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Katalognummer B266987
Molekulargewicht: 344.8 g/mol
InChI-Schlüssel: KQNJYICLYAYQEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. This compound has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development.

Wirkmechanismus

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a potent inhibitor of several key signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of BTK, a key signaling molecule involved in the development and progression of B-cell malignancies. Additionally, 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of PI3K, AKT, and mTOR, which are also important signaling molecules involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. This compound has been shown to inhibit the growth and survival of cancer cells, leading to tumor regression in animal models of cancer. Additionally, 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its potent anti-tumor activity in preclinical models of cancer. Additionally, this compound has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development. However, one of the limitations of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for BTK, which may limit its effectiveness in cancers that do not depend on this signaling pathway.

Zukünftige Richtungen

There are several future directions for the development of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One potential direction is to evaluate the efficacy of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to evaluate the safety and efficacy of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in clinical trials, particularly in patients with B-cell malignancies. Finally, additional studies are needed to identify biomarkers that may predict response to 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, which could help to guide patient selection and treatment decisions.

Synthesemethoden

The synthesis of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 4-morpholinecarboxylic acid to form 3-chloro-N-(4-morpholinyl)benzamide. This intermediate is then reacted with 3-(4-morpholinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst to form the final product, 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by targeting several key signaling pathways, including the PI3K/AKT/mTOR and BTK pathways.

Eigenschaften

Produktname

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molekularformel

C18H17ClN2O3

Molekulargewicht

344.8 g/mol

IUPAC-Name

3-chloro-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H17ClN2O3/c19-15-5-1-3-13(11-15)17(22)20-16-6-2-4-14(12-16)18(23)21-7-9-24-10-8-21/h1-6,11-12H,7-10H2,(H,20,22)

InChI-Schlüssel

KQNJYICLYAYQEM-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

Kanonische SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.